molecular formula C20H18N2O5S B4989957 2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzoic acid

2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzoic acid

Numéro de catalogue B4989957
Poids moléculaire: 398.4 g/mol
Clé InChI: FJPPVKUUHDUHBS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzoic acid, also known as MNGA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. MNGA is a potent inhibitor of the enzyme 5-lipoxygenase (5-LO), which plays a crucial role in the biosynthesis of leukotrienes, a group of inflammatory mediators. Inhibition of 5-LO has been shown to have potential therapeutic benefits in various inflammatory diseases, such as asthma, arthritis, and cancer.

Mécanisme D'action

2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzoic acid exerts its pharmacological effects by inhibiting the activity of 5-LO, which is responsible for the conversion of arachidonic acid into leukotrienes. By blocking this pathway, 2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzoic acid reduces the production of leukotrienes, thereby suppressing inflammation and other pathological processes associated with leukotriene-mediated diseases.
Biochemical and Physiological Effects:
2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzoic acid has been shown to have potent anti-inflammatory effects in vitro and in vivo. In addition to its inhibitory effects on leukotriene biosynthesis, 2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzoic acid also reduces the production of other pro-inflammatory mediators, such as prostaglandins and cytokines. Moreover, 2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzoic acid has been shown to inhibit the migration of inflammatory cells, such as neutrophils and monocytes, to the site of inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of 2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzoic acid is its selectivity for 5-LO inhibition, which minimizes off-target effects. Moreover, 2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzoic acid has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. However, the synthesis of 2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzoic acid is relatively complex and requires specialized equipment and expertise. Moreover, the efficacy and safety of 2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzoic acid in humans have not been fully established, and further studies are needed to evaluate its clinical potential.

Orientations Futures

There are several potential future directions for the research on 2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzoic acid. One area of interest is the development of more potent and selective 5-LO inhibitors based on the structure of 2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzoic acid. Moreover, the therapeutic potential of 2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzoic acid in other inflammatory diseases, such as inflammatory bowel disease and psoriasis, should be further explored. Additionally, the potential synergistic effects of 2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzoic acid with other anti-inflammatory agents, such as corticosteroids, should be investigated. Finally, the safety and efficacy of 2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzoic acid in clinical trials should be evaluated to determine its potential as a therapeutic agent for inflammatory diseases.

Méthodes De Synthèse

The synthesis of 2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzoic acid involves the condensation of 2-aminobenzoic acid with N-(methylsulfonyl)-N-1-naphthylglycine, followed by the addition of a coupling reagent, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final product. The reaction is typically carried out in a solvent, such as DMF (dimethylformamide), at room temperature, and the yield of the product is around 50%.

Applications De Recherche Scientifique

2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzoic acid has been extensively studied for its potential therapeutic applications in various inflammatory diseases. In vitro studies have shown that 2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzoic acid inhibits the production of leukotrienes in human neutrophils and eosinophils, which are involved in the pathogenesis of asthma and other inflammatory diseases. In animal models of arthritis, 2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzoic acid has been shown to reduce inflammation and joint damage. Moreover, 2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzoic acid has also been investigated for its potential anticancer properties, as leukotrienes have been implicated in the development and progression of various cancers.

Propriétés

IUPAC Name

2-[[2-[methylsulfonyl(naphthalen-1-yl)amino]acetyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S/c1-28(26,27)22(18-12-6-8-14-7-2-3-9-15(14)18)13-19(23)21-17-11-5-4-10-16(17)20(24)25/h2-12H,13H2,1H3,(H,21,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPPVKUUHDUHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(=O)O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[N-(methylsulfonyl)-N-(naphthalen-1-yl)glycyl]amino}benzoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.